N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide typically involves the reaction of pyridine-3-thiol with N,N-dimethylformamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually carried out at low temperatures in anhydrous solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-(pyridin-2-ylsulfanyl)formamide
- N,N-dimethyl-1-(pyridin-4-ylsulfanyl)formamide
- N,N-dimethyl-1-(pyridin-3-ylsulfanyl)acetamide
Uniqueness
N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide is unique due to its specific structural features, such as the position of the pyridinyl group and the presence of the formamide moiety . These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
S-pyridin-3-yl N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUACVJOFBXXSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305711 |
Source
|
Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13511-89-2 |
Source
|
Record name | NSC171502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Pyridin-3-yl dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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